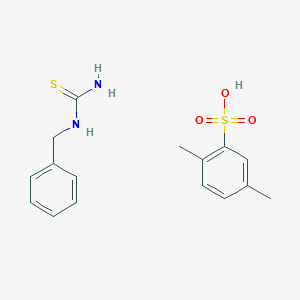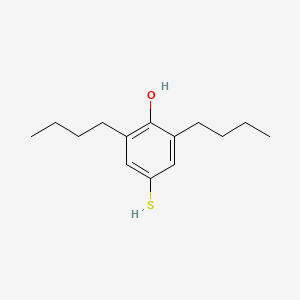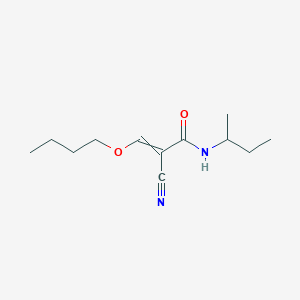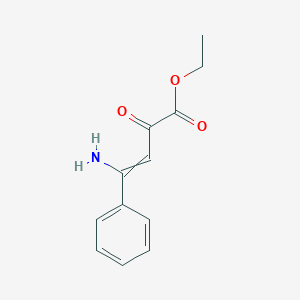
Ethyl N-(diethylcarbamothioyl)benzenecarboximidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(diethylcarbamothioyl)benzenecarboximidate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzenecarboximidate group attached to an ethyl N-(diethylcarbamothioyl) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(diethylcarbamothioyl)benzenecarboximidate typically involves the reaction of benzenecarboximidic acid with diethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-(diethylcarbamothioyl)benzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzenecarboximidate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzenecarboximidates.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(diethylcarbamothioyl)benzenecarboximidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of parasitic infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl N-(diethylcarbamothioyl)benzenecarboximidate involves its interaction with specific molecular targets, such as enzymes. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can disrupt various biochemical pathways, making the compound useful in both research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl N-(ethylcarbamoyl)benzenecarboximidate
- N-(diethylcarbamothioyl)benzamide
- N-(diethylcarbamothioyl)furan-2-carboxamide
Uniqueness
Ethyl N-(diethylcarbamothioyl)benzenecarboximidate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and selectivity in its interactions with molecular targets.
Eigenschaften
CAS-Nummer |
90473-84-0 |
|---|---|
Molekularformel |
C14H20N2OS |
Molekulargewicht |
264.39 g/mol |
IUPAC-Name |
ethyl N-(diethylcarbamothioyl)benzenecarboximidate |
InChI |
InChI=1S/C14H20N2OS/c1-4-16(5-2)14(18)15-13(17-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
InChI-Schlüssel |
BTQZEVDLCPIOER-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)N=C(C1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)




![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)




![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)


![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)
